[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate
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Overview
Description
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate: is a chemical compound that belongs to the class of glycosides It is characterized by the presence of a benzoate group attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate typically involves the esterification of benzoic acid with a sugar derivative. One common method is the reaction of benzoic acid with a protected sugar derivative, followed by deprotection to yield the desired compound. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding carbonyl compounds.
Reduction: The compound can also be reduced to form alcohol derivatives.
Substitution: Substitution reactions can occur at the benzoate group, where the ester linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may have applications in drug development, particularly in designing drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[3,4,5-Trihydroxybenzoic acid]: This compound shares the benzoate group but lacks the sugar moiety.
[6-Hydroxy-2-methylbenzoic acid]: Similar structure but with different functional groups.
[2,4-Dihydroxybenzoic acid]: Another benzoate derivative with hydroxyl groups at different positions.
Uniqueness: The uniqueness of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate lies in its glycosidic linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
21056-52-0 |
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Molecular Formula |
C13H16O7 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate |
InChI |
InChI=1S/C13H16O7/c14-6-8-9(15)10(16)11(17)13(19-8)20-12(18)7-4-2-1-3-5-7/h1-5,8-11,13-17H,6H2/t8-,9-,10+,11-,13+/m1/s1 |
InChI Key |
LVFCLUMIBMHAFL-HMUNZLOLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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